Sulfo-EGS

Overview

Description

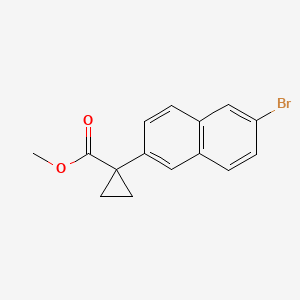

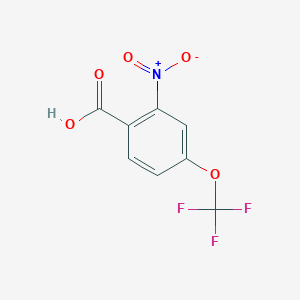

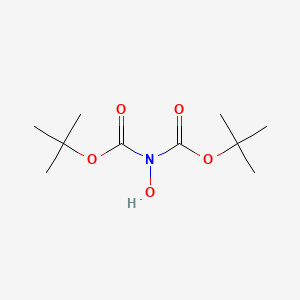

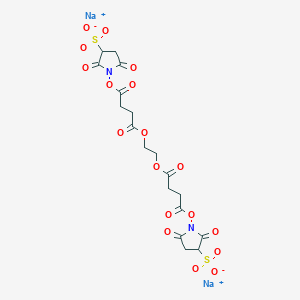

Sulfo-EGS (ethylene glycol bis(sulfosuccinimidyl succinate)) is a water-soluble crosslinker . It contains amine-reactive sulfo-NHS-ester ends around a 12-atom spacer arm . The crosslinks formed are reversible at pH 8.5 using hydroxylamine for 3 to 6 hours at 37°C .

Molecular Structure Analysis

This compound has a molecular weight of 660.45 g/mol . It contains sulfo-NHS ester reactive groups at both ends . The spacer arm length is 16.1 Å .Chemical Reactions Analysis

This compound is reactive towards amino groups (primary amines) . It is water-soluble and membrane-impermeable, allowing for cell surface labeling . The crosslinks formed are reversible at pH 8.5 using hydroxylamine for 3 to 6 hours at 37°C .Physical And Chemical Properties Analysis

This compound is a water-soluble powder . It is membrane-impermeable, allowing for cell surface labeling . The crosslinks formed are reversible at pH 8.5 using hydroxylamine for 3 to 6 hours at 37°C .Scientific Research Applications

Sulfur in Materials Science

Sulfur, an abundant element in the universe, plays a crucial role in various scientific research areas. It's used for enhancing energy efficiency, in the development of polymers with unique properties, and in materials for biological applications. This research is significant in improving environmental uses for oil refinery waste products and developing new materials for practical uses in energy and environmental areas (Boyd, 2016).

Sulfoxides in Asymmetric Synthesis

Sulfoxides have become recognized as powerful chiral auxiliaries in a variety of asymmetric reactions. Their stability, accessibility, and synthetic versatility make them valuable in developing new applications, including high asymmetric inductions in bond-forming reactions and the design of chiroptical switches (Carreño et al., 2009).

Metabolism of Sulfonates and Sulfate Esters

Research on sulfonates and sulfate esters reveals their widespread nature in aerobic soils, contributing over 95% of sulfur content. Microorganisms use these compounds as sulfur sources, aiding in understanding bacterial desulfonation processes. This knowledge is pivotal for biodesulfurization, bioremediation, and enhancing crop sulfur nutrition (Kertesz, 2000).

Health Impact of Sulfolane on Aquatic Species

Studies on sulfolane, a widely used solvent, show its adverse effects on aquatic organisms, including zebrafish. Understanding these impacts offers insights into environmental levels of sulfolane and developmental impairments in aquatic vertebrates, which is crucial for environmental health monitoring (Shah et al., 2019).

Antibiotic Resistance Genes as Environmental Contaminants

Antibiotic resistance genes (ARGs) have emerged as environmental contaminants. This research area focuses on the occurrence of ARGs in different environments, highlighting the need for environmental scientists to address the spread of ARGs. This is vital for understanding and mitigating environmental and public health risks associated with ARGs (Pruden et al., 2006).

Oxidation of Sulfonamide Antimicrobials

The study of the chemical oxidation of sulfonamides, like sulfisoxazole and sulfamethoxazole, is crucial in environmental science. Understanding these processes helps in assessing the fate of sulfonamides in water and their conversion into less toxic byproducts, thereby contributing to water quality management (Sharma et al., 2006).

Sulfonamides in Water Treatment Processes

Investigating the prevalence and removal of sulfonamides and sul antibiotic resistance genes in drinking water treatment processes is important. This research helps improve methods for removing antibiotics and ARGs in water treatment, thus contributing to public health and safety (Hu et al., 2018).

Sulfur Transformation by Rhizobacteria

The role of rhizobacteria in sulfur transformations in agricultural soils is a key research topic. This study enhances our understanding of the microbial mediation of the soil sulfur cycle, which is essential for improving soil fertility and plant nutrition management (Schmalenberger et al., 2008).

Sulfonphthaleine Dyes in pH Indicators

Research on sulfonphthaleine dyes, used as pH indicators, combines experimental and theoretical studies to understand their halochromic behavior. This knowledge aids in dye design, crucial for developing novel sensors and other applications (Meyer et al., 2014).

Radiolytic Decomposition of Sulfonamide Antibiotics

The electron beam approach to decompose sulfonamide antibiotics studies treatment efficiency and removal mechanisms. This research is relevant for addressing environmental concerns related to antibiotic abuse and the formation of resistance genes (Liu et al., 2018).

Sulfotransferases in Drug Metabolism

Sulfotransferases (SULTs) regulate the activities of numerous compounds, making them a focus in pharmacogenetics. Understanding the genetic polymorphisms and functional consequences in SULT genes is vital for developing personalized medicine approaches (Glatt & Meinl, 2004).

Perfluorinated Sulfonic-Acid Ionomers

Research on perfluorinated sulfonic-acid membranes is crucial for technologies like rechargeable batteries and pH control. This interdisciplinary field bridges electrochemistry and polymer physics, contributing to the development of novel characterization techniques and computational models (Kusoglu & Weber, 2017).

Sulfones in Organocatalysis

The use of sulfones in asymmetric organocatalytic reactions has seen significant growth. Understanding their role in various chemical reactions is essential for advancing synthetic methodologies in organic chemistry (Alba et al., 2010).

Anions in Glycosaminoglycans

Studying the sulfo groups in glycosaminoglycans and their stability is vital for understanding their role in physiological processes. This research contributes to the monitoring of these groups and the presence of free anions, relevant for pharmaceutical applications (Liu et al., 2014).

Highly Sulfonated Polyaniline

Sulfonated polyaniline (SPAN) research, with its unique pH-dependent conductivity, is significant for applications in battery and pH control technologies. Understanding SPAN's chemical and physical properties is crucial for developing new materials (Wei et al., 1996).

Elemental Sulfur Oxidation in Soils

Studying the oxidation of elemental sulfur in soils is crucial for its application as a sulfur fertilizer. This research aids in understanding how soil properties and gene markers affect sulfur oxidation, important for agricultural productivity (Zhao et al., 2015).

Mechanism of Action

properties

IUPAC Name |

disodium;1-[4-[2-[4-(2,5-dioxo-3-sulfonatopyrrolidin-1-yl)oxy-4-oxobutanoyl]oxyethoxy]-4-oxobutanoyl]oxy-2,5-dioxopyrrolidine-3-sulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20N2O18S2.2Na/c21-11-7-9(39(29,30)31)17(27)19(11)37-15(25)3-1-13(23)35-5-6-36-14(24)2-4-16(26)38-20-12(22)8-10(18(20)28)40(32,33)34;;/h9-10H,1-8H2,(H,29,30,31)(H,32,33,34);;/q;2*+1/p-2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYBKWXQWKPSYDT-UHFFFAOYSA-L | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C1=O)OC(=O)CCC(=O)OCCOC(=O)CCC(=O)ON2C(=O)CC(C2=O)S(=O)(=O)[O-])S(=O)(=O)[O-].[Na+].[Na+] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N2Na2O18S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30720921 | |

| Record name | Disodium 1,1'-{ethane-1,2-diylbis[oxy(1,4-dioxobutane-4,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

660.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

142702-32-7 | |

| Record name | Disodium 1,1'-{ethane-1,2-diylbis[oxy(1,4-dioxobutane-4,1-diyl)oxy]}bis(2,5-dioxopyrrolidine-3-sulfonate) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30720921 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Ethylene glycol disuccinate bis(sulfo-N-succinimidyl) ester sodium salt | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.